3-Butanoyl-6-methyl-4-(2-phenylethylamino)pyran-2-one
Overview
Description
3-Butanoyl-6-methyl-4-(2-phenylethylamino)pyran-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields This compound belongs to the pyran family, characterized by a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butanoyl-6-methyl-4-(2-phenylethylamino)pyran-2-one typically involves multi-step reactions. One common method includes the acylation of 3,3-methyl methacrylate with isononanoyl chloride in the presence of aluminum trichloride as a catalyst. This reaction produces an intermediate, which undergoes cyclization in the presence of concentrated sulfuric acid and glacial acetic acid to yield the final product .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The two-step synthesis method mentioned above is preferred due to its efficiency, high yield, and low production cost. The reaction conditions are carefully controlled to minimize impurities and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Butanoyl-6-methyl-4-(2-phenylethylamino)pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenylethylamino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Butanoyl-6-methyl-4-(2-phenylethylamino)pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butanoyl-6-methyl-4-(2-phenylethylamino)pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can undergo retro-Diels–Alder reactions, leading to ring-opening and decarboxylation. This process is influenced by the electronic and geometric effects of substituents on the pyran ring .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-3,6-dihydro-2H-pyran-2-one
- 4,6,6-Trimethyl-3,6-dihydro-2H-pyran-2-one
Uniqueness
The presence of the phenylethylamino group, in particular, distinguishes it from other pyran derivatives and enhances its reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
3-butanoyl-6-methyl-4-(2-phenylethylamino)pyran-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-3-7-16(20)17-15(12-13(2)22-18(17)21)19-11-10-14-8-5-4-6-9-14/h4-6,8-9,12,19H,3,7,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOYVXSFXAHNEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(OC1=O)C)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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